3-Nitrochalcon

Übersicht

Beschreibung

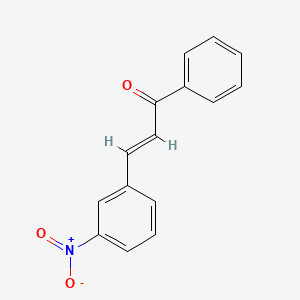

3-Nitrochalcone is a chemical compound with the formula C15H11NO3 . It is a type of chalcone, a class of compounds that are precursors to flavonoids and isoflavonoids .

Synthesis Analysis

3-Nitrochalcone can be synthesized via Claisen-Schmidt condensation between 2-nitroacetophenone and nitrobenzaldehyde . Another method involves an aldol condensation reaction using 3-nitrobenzaldehyde, acetophenone, ethanol, and sodium hydroxide .Molecular Structure Analysis

The molecular structure of 3-Nitrochalcone consists of two aromatic rings joined by a 3-carbon α-, β -unsaturated carbonyl chain . It contains a total of 31 bonds, including 20 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis

3-Nitrochalcone has a molecular weight of 253.25 g/mol . It has a melting point of 142-146 °C and an estimated boiling point of 396.45°C .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antibakterielle Mittel

3-Nitrochalcon hat sich in der medizinischen Chemie als vielversprechend erwiesen, insbesondere als antibakterielles Mittel. Seine Struktur ermöglicht einfache Modifikationen, um die Bioaktivität gegen resistente Bakterienstämme wie Staphylococcus aureus zu verbessern. Die Fähigkeit der Verbindung, sich anzupassen und gegen Multiresistenz zu kämpfen, macht sie zu einem wertvollen Gut bei der Entwicklung neuer Antibiotika .

Materialwissenschaft: Grüne Synthese

In der Materialwissenschaft wird this compound in Anwendungen der grünen Chemie verwendet. Seine Synthese beinhaltet umweltfreundliche Methoden, die die Abfallproduktion minimieren. Dies steht im Einklang mit den Prinzipien der grünen Chemie, die darauf abzielen, die Umweltbelastung der chemischen Produktion zu reduzieren .

Umweltwissenschaften: Nachhaltige Medikamentenentwicklung

This compound spielt eine Rolle bei der nachhaltigen Medikamentenentwicklung, bei der seine Derivate auf ihr pharmakologisches Potenzial mit minimalem ökologischen Fußabdruck untersucht werden. Die Vielseitigkeit der Verbindung in der Synthese und Derivatisierung macht sie zu einem wichtigen Akteur bei der Entwicklung grüner Pharmazeutika .

Biotechnologieforschung: Proteomik

In der Biotechnologie wird this compound in der Proteomikforschung eingesetzt. Seine Eigenschaften ermöglichen die Untersuchung von Proteinstrukturen und -funktionen und tragen zu unserem Verständnis verschiedener biologischer Prozesse und der Entwicklung gezielter Therapien bei .

Landwirtschaftliche Anwendungen: Nanopestizide

Der Agrarsektor profitiert von der Verwendung von Chalconderivaten wie this compound bei der Entwicklung von Nanopestiziden. Diese fortschrittlichen Formulierungen verbessern die Wirksamkeit der Schädlingsbekämpfung und reduzieren gleichzeitig die Umweltbelastung, was zu nachhaltigen landwirtschaftlichen Praktiken beiträgt .

Analytische Chemie: Spektralanalyse

This compound ist in der analytischen Chemie aufgrund seiner spektralen Eigenschaften von Bedeutung. Es wird oft als Referenzverbindung in der Massenspektrometrie und anderen analytischen Techniken verwendet, um Substanzen zu identifizieren und zu quantifizieren und so die Genauigkeit und Zuverlässigkeit der chemischen Analyse zu gewährleisten .

Wirkmechanismus

Target of Action

3-Nitrochalcone, a derivative of chalcone, is known to interact with several protein structures Chalcones in general have been reported to exhibit significant inhibitory activity against various enzymes and receptors, including the vascular endothelial growth factor receptor-2 (vegfr-2) tyrosine kinase .

Mode of Action

The mode of action of 3-Nitrochalcone involves interaction with its targets, leading to changes in biological activity. The strong electron-withdrawing inductive and resonance effect of the nitro group in 3-Nitrochalcone causes changes in the polarity of the molecules, favoring interaction with nucleophilic sites of protein structures to inhibit enzyme activity .

Biochemical Pathways

Chalcones, in general, have been reported to modulate a number of signaling molecules and cascades related to disease modification .

Result of Action

Chalcones and their derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-Nitrochalcone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as tyrosine kinases and mitogen-activated protein kinases (MAPKs), which are crucial in cell signaling pathways . Additionally, 3-Nitrochalcone can bind to proteins involved in oxidative stress responses, thereby modulating their activity and influencing cellular redox states . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of 3-Nitrochalcone on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Nitrochalcone can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins . Furthermore, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and metabolic changes . These cellular effects make 3-Nitrochalcone a promising candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, 3-Nitrochalcone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 3-Nitrochalcone has been found to inhibit the activity of tyrosine kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underline the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitrochalcone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 3-Nitrochalcone can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-Nitrochalcone vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as the inhibition of tumor growth . At higher doses, 3-Nitrochalcone can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

3-Nitrochalcone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways affect the compound’s bioavailability and activity, influencing its therapeutic potential. Additionally, 3-Nitrochalcone can modulate metabolic flux and alter metabolite levels, further impacting cellular function .

Transport and Distribution

Within cells and tissues, 3-Nitrochalcone is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, 3-Nitrochalcone can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 3-Nitrochalcone plays a crucial role in its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct 3-Nitrochalcone to specific organelles . Understanding the subcellular localization of 3-Nitrochalcone is vital for elucidating its mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFBODMWKWBFOK-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-48-2, 24721-24-2 | |

| Record name | Chalcone, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024721242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-48-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitrochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

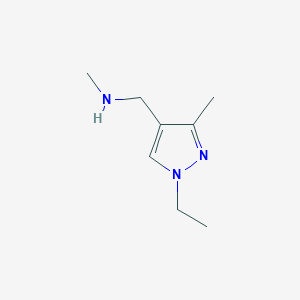

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one](/img/structure/B1353175.png)

![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)

![1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B1353195.png)

![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)

![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)

![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)